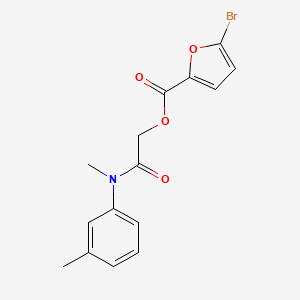
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MBOC is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may act as a DNA-damaging agent.
Biochemical and Physiological Effects
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA synthesis and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in laboratory experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanism of action of anticancer drugs. However, one of the limitations of using 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is its potential toxicity to normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. One area of research is the development of new anticancer drugs based on the structure of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. Another area of research is the study of the mechanism of action of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in more detail to gain a better understanding of its potential therapeutic uses. Additionally, the use of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves the reaction of 5-bromofuran-2-carboxylic acid and N-methyl-m-toluidine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is in the development of new drugs for the treatment of cancer. 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10-4-3-5-11(8-10)17(2)14(18)9-20-15(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJPSSNKSXRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


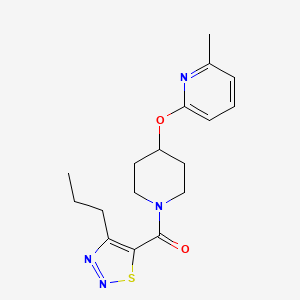
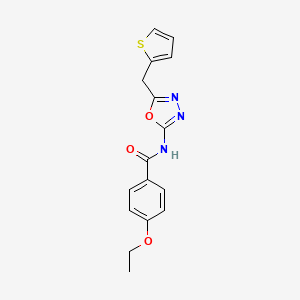
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)
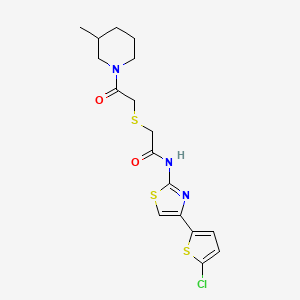

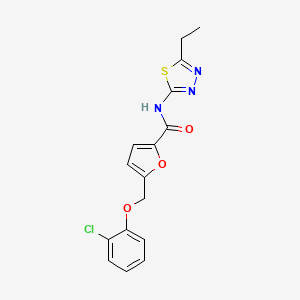
![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)